Plantaricin A -

Plantaricin A

Catalog Number: EVT-244802
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Plantaricin A is a bacteriocin produced by Lactobacillus plantarum, a species of lactic acid bacteria. Bacteriocins are antimicrobial peptides that play a crucial role in the competitive survival of these bacteria by inhibiting the growth of closely related species. Plantaricin A is particularly noted for its dual peptide structure, consisting of alpha and beta components that work synergistically to exert antimicrobial activity against various pathogens.

Source

Plantaricin A is derived from Lactobacillus plantarum strains, specifically isolated from fermented foods and human microbiota. The gene encoding plantaricin A, known as plnA, is located on a plasmid within the bacterial genome, which facilitates its expression and regulation in response to environmental stimuli.

Classification

Plantaricin A belongs to the class of bacteriocins known as lantibiotics, characterized by the presence of unusual amino acids such as lanthionine and dehydroalanine. It is classified under the larger category of antimicrobial peptides and is recognized for its potential applications in food preservation and therapeutic uses.

Synthesis Analysis

Methods

The synthesis of plantaricin A involves several steps, including gene cloning, expression in a suitable host, and purification. The gene plnA can be cloned into expression vectors such as pET-28a(+) and transformed into Escherichia coli for production.

  1. Cloning: The plnA gene is amplified using polymerase chain reaction (PCR) and inserted into an expression vector.
  2. Transformation: The recombinant plasmid is introduced into competent E. coli cells.
  3. Expression: Following transformation, the bacteria are cultured under conditions that promote the expression of the plantaricin A peptide.
  4. Purification: The expressed protein is purified using techniques like affinity chromatography and gel electrophoresis to isolate the active peptide from bacterial lysates .

Technical Details

The expression system typically utilizes inducible promoters to control the timing of protein synthesis, allowing for high yields of plantaricin A. For instance, using IPTG (isopropyl β-D-1-thiogalactopyranoside) can effectively induce expression in E. coli.

Molecular Structure Analysis

Structure

Plantaricin A consists of two nearly identical peptides, designated as alpha and beta, which are derived from a common precursor. The mature form comprises 48 amino acids, with specific modifications that enhance its stability and activity against target bacteria.

Data

The structural analysis reveals that plantaricin A contains:

  • Alpha peptide: 23 amino acids
  • Beta peptide: 22 amino acids
  • Notable post-translational modifications include lanthionine bridges which contribute to its stability and bioactivity .
Chemical Reactions Analysis

Reactions

Plantaricin A exhibits antimicrobial activity through various mechanisms, primarily by disrupting bacterial cell membranes. This disruption leads to cell lysis and death of susceptible microorganisms.

Technical Details

The mechanism involves:

  • Membrane permeabilization: Plantaricin A binds to lipid bilayers, forming pores that increase permeability.
  • Inhibition of cell wall synthesis: It may interfere with peptidoglycan synthesis in Gram-positive bacteria.
  • Synergistic effects with antibiotics: Plantaricin A can enhance the efficacy of conventional antibiotics against resistant strains .
Mechanism of Action

Process

The action mechanism of plantaricin A primarily involves its interaction with bacterial membranes. Upon binding to target cells, it induces membrane depolarization and permeability changes.

Data

Research indicates that plantaricin A can:

  • Form oligomeric structures in membranes.
  • Trigger ATP release from bacterial cells, signaling cell stress or damage.
  • Inhibit essential cellular processes leading to cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 5 kDa for the complete peptide.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.

Chemical Properties

  • Stability: Stable at various pH levels but sensitive to extreme temperatures.
  • Antimicrobial Spectrum: Effective against a range of Gram-positive bacteria including Listeria monocytogenes and Staphylococcus aureus.

Relevant analyses show that plantaricin A maintains activity across different environmental conditions, making it suitable for various applications in food safety and medicine .

Applications

Scientific Uses

Plantaricin A has several promising applications:

  • Food Preservation: Used as a natural preservative due to its ability to inhibit spoilage organisms.
  • Pharmaceuticals: Investigated for potential therapeutic uses against antibiotic-resistant infections.
  • Biotechnology: Explored for enhancing fermentation processes in food technology.

Research continues to uncover new applications, particularly in enhancing human health through modulation of gut microbiota and wound healing processes .

Biosynthetic Pathways and Genetic Regulation of Plantaricin A

Genomic Organization of pln Operons in Lactobacillus plantarum

The genetic determinants for PlnA biosynthesis are clustered within highly organized pln loci spanning 18–23 kbp. These loci exhibit mosaic architecture across L. plantarum strains, with conserved regulatory/transport modules and variable bacteriocin genes [1] [6]. In strain C11—the most extensively characterized model—a 5-kb HindIII fragment encodes the core operon plnABCD [2]:

  • plnA: Structural gene for the PlnA precursor (48 aa), post-translationally processed into active peptides PlnAα (22 aa) and PlnAβ (23 aa)
  • plnB-plnD: Genes encoding a three-component regulatory system homologous to agr (accessory gene regulator) in Staphylococcus aureus
  • plnC: Histidine kinase sensor component [2] [9]

Table 1: Genetic Organization of Plantaricin Loci in Key L. plantarum Strains

StrainLocus Size (kbp)Core ComponentsVariable ElementsReference
C115.0plnABCD (PlnA)plnEF, plnJK [2]
NC820.5plnNC8IF-HK-RplnGHSTUV transport [4]
WCFS123.0plnABCDplnMNOP, plnR [9]
LL44118.0 (plasmid)plnC (lantibiotic)LanM, ABC transporter [8]
PCS208.7Mutated plnETransposon insertion [6]

Transcriptionally, plnABCD forms a polycistronic unit driven by the plnA promoter, yielding a 3.3-kb mRNA transcript [2]. Downstream operons (plnEFI, plnGHSTUV, plnJKLR) encode auxiliary bacteriocins, immunity proteins, and ABC transporters. Notably, certain strains (e.g., LL441) harbor pln loci on plasmids (pLL441-1), facilitating horizontal gene transfer and genomic plasticity [8]. Mutational analyses confirm that deletions in plnB or plnD abolish bacteriocin production, underscoring their indispensable regulatory roles [3].

Role of Quorum-Sensing Systems in Bacteriocin Induction

Autoinducing Peptides (PlnA) and Two-Component Regulatory Systems

PlnA functions dually as an antimicrobial peptide and a quorum-sensing autoinducer. At threshold concentrations (~10 nM), PlnAβ activates the membrane-embedded histidine kinase PlnC through direct binding [3] [7]. This triggers autophosphorylation and phosphotransfer to the response regulator PlnD, which upregulates target promoters (PplnA, PplnE). The agr-like circuit exhibits exquisite sensitivity:

  • Induction Threshold: ≥10⁷ CFU/mL bacterial density required for activation
  • Kinetics: Peak transcription occurs in late exponential phase (8–10 hr post-inoculation)
  • Cross-Regulation: PlnD also induces divergent operons (plnEFI, plnGHSTUV) [2] [9]

Environmental factors critically modulate this pathway. In vegetable/fruit models, PlnA production is constitutive on solid substrates but density-dependent in liquids (e.g., carrot juice), where inocula <9 log CFU/mL fail to induce bacteriocin [3]. Manganese deprivation further upregulates plnA expression 12-fold, suggesting metal ion modulation of promoter activity [1].

Interspecies Signaling via AI-2-Mediated Communication

Heterologous Expression and Genetic Engineering Strategies

Heterologous production circumvents native regulatory complexity and enhances PlnA yields. Two dominant platforms have been optimized:

• Escherichia coli Fusion Systems:PlnA fused to His₆-tagged GFP in E. coli BL21(DE3) enables high-yield expression (153 mg/L culture). The GFP moiety masks bacteriocin toxicity and facilitates purification via Ni²⁺ affinity chromatography. Enterokinase cleavage liberates active PlnA, though misfolding occurs in 40% of peptides [5] [10]. Codon optimization of plnA boosts translation efficiency but does not increase functional yield due to persistent folding issues.

• Saccharomyces cerevisiae Secretion Platforms:Yeast systems exploit eukaryotic disulfide isomerases for correct PlnA folding. Using the MFα1 secretion signal, S. cerevisiae Y294 secretes PlnA at 18.4 mg/L—2.3-fold higher than with the XYNSEC signal [7]. Critical parameters include:

  • Temperature: 18°C optimal for folding (vs. 30°C for cell growth)
  • Induction: 0.1–0.2 mM IPTG maximizes peptide integrity
  • Yield: 20.9 mg/L achieved for the related bacteriocin mundticin ST4SA [7]

Table 2: Heterologous Production Systems for Plantaricin A and Analogues

Host SystemExpression StrategyYield (mg/L)Bioactivity RetentionLimitations
E. coli BL21(DE3)GFP-PlnA fusion12.4 (after cleavage)85% vs. nativeInclusion bodies; protease cleavage inefficiency
S. cerevisiae Y294MFα1-secreted PlnA18.492% vs. nativeGlycosylation variants; lower biomass density
L. lactis NZ9000Nisin-induced plnA5.278% vs. nativeNative regulator incompatibility

Genetic Engineering Advances:CRISPR-Cas9 editing of pln promoters (e.g., replacing PplnA with constitutive Pldh) enhances production 8.2-fold in L. plantarum [9]. Hybrid operons embedding plnA in plnNC8 frameworks (e.g., NC8 strain) further improve secretion efficiency by leveraging optimized ABC transporters [4] [5].

Properties

Product Name

Plantaricin A

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